molecular formula C13H11BrO3 B1320060 Ethyl 7-bromo-3-hydroxy-2-naphthoate CAS No. 127338-44-7

Ethyl 7-bromo-3-hydroxy-2-naphthoate

Cat. No. B1320060
CAS RN: 127338-44-7
M. Wt: 295.13 g/mol
InChI Key: LTEASLKGJBLLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-bromo-3-hydroxy-2-naphthoate is a chemical compound that is part of a broader class of organic compounds known as naphthoates. These compounds are characterized by a naphthalene ring system bearing a carboxylate group. The specific structure of ethyl 7-bromo-3-hydroxy-2-naphthoate suggests that it would have a naphthalene backbone with a hydroxy group at the third position, a bromine atom at the seventh position, and an ester group forming the ethyl naphthoate at the second position. While the provided papers do not directly discuss ethyl 7-bromo-3-hydroxy-2-naphthoate, they do provide insights into related naphthalene derivatives that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves multi-step reactions, including halogenation, alkylation, and esterification. For instance, the synthesis of 2-[2-(isocyanate)ethyl]-3-methyl-1,4-naphthoquinone involves the reaction of hydroxysteroids with a labelling agent in acetone to yield carbamic acid esters . Similarly, the preparation of ethyl canthin-6-one-1-carboxylate from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate involves a Pd-catalyzed Suzuki-Miyaura coupling followed by a Cu-catalyzed C-N coupling . These methods could potentially be adapted for the synthesis of ethyl 7-bromo-3-hydroxy-2-naphthoate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, with the potential for various functional groups to influence the overall geometry and electronic distribution. For example, the crystal and molecular structure studies of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, provide insights into the crystal packing and intermolecular interactions that could be present in ethyl 7-bromo-3-hydroxy-2-naphthoate . Disorder in the molecule and weak intermolecular interactions are factors that could also be relevant to the structure of ethyl 7-bromo-3-hydroxy-2-naphthoate.

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions, including amination, oxidation, and derivatization. The amination of 3-bromo-2-ethoxy-1,5-naphthyridine, for example, leads to the formation of amino-naphthyridine derivatives . Oxidation reactions, as seen with 7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone, can result in the formation of dehydroechinochrome and its subsequent hydration products . These reactions highlight the reactivity of the naphthalene ring system and the potential transformations that ethyl 7-bromo-3-hydroxy-2-naphthoate could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their functional groups and molecular structure. For instance, the presence of a bromine atom can increase the molecular weight and influence the compound's reactivity in electrophilic aromatic substitution reactions. The hydroxy group can contribute to the compound's solubility in polar solvents and participate in hydrogen bonding. The ester group can make the compound more lipophilic and affect its boiling point and melting point. While the specific properties of ethyl 7-bromo-3-hydroxy-2-naphthoate are not detailed in the provided papers, the properties of similar compounds can provide a basis for predicting its behavior .

Scientific Research Applications

Carboxylation Reactions

Ethyl 7-bromo-3-hydroxy-2-naphthoate derivatives are investigated in carboxylation reactions using alkali metal salts of ethylcarbonic acid, leading to the synthesis of hydroxynaphthoic acids. These reactions are crucial for producing compounds with antiseptic, antibacterial, and antituberculous activities. The study by Suerbaev et al. demonstrates the use of sodium and potassium ethyl carbonate as carboxylating agents, providing a new method for synthesizing hydroxynaphthoic acids with broad practical applications (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).

Synthesis of Nitrogen-Containing Derivatives

Research by Nagaraja et al. focuses on the preparation of novel nitrogen-containing naphtho(2,1-b)furan derivatives from ethyl naphtho(2,1-b)furan-2-carboxylate, demonstrating their potential antimicrobial activities. This work highlights the compound's role in synthesizing biologically active molecules, suggesting its importance in medicinal chemistry (Nagaraja, Prakash, Kumaraswamy, Vaidya, & Mahadevan, 2007).

Antitumor Activity

A study by Liu et al. explored the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, derived from ethyl 7-bromo-3-hydroxy-2-naphthoate. This compound showed distinct inhibition of cancer cell line proliferation, indicating its potential in cancer research (Liu, Shi, Hao, Liu, Ding, Wang, & Chen, 2018).

Photochemistry and Light-Induced Reactions

Pretali et al. investigated the photochemistry of 6-bromo-2-naphthols, related to ethyl 7-bromo-3-hydroxy-2-naphthoate, in various solvents. This study sheds light on the generation of electrophilic carbene intermediates through photochemical reactions, providing insights into novel synthetic pathways for organic chemistry (Pretali, Doria, Verga, Profumo, & Freccero, 2009).

Solubility Studies

Fan et al. measured the solubility of 3-hydroxy-2-naphthoic acid, a derivative of ethyl 7-bromo-3-hydroxy-2-naphthoate, in various solvents. These solubility studies are essential for understanding the compound's physical properties and optimizing conditions for its use in synthetic reactions (Fan, Li, Lu, Guo, Cheng, & Gao, 2018).

Safety And Hazards

Ethyl 7-bromo-3-hydroxy-2-naphthoate is intended for research and development use only. It is not for medicinal, household, or other uses . The compound is classified as a warning signal word, with hazard statements H302, H312, and H332 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

ethyl 7-bromo-3-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3/c1-2-17-13(16)11-6-9-5-10(14)4-3-8(9)7-12(11)15/h3-7,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEASLKGJBLLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C2C=CC(=CC2=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594228
Record name Ethyl 7-bromo-3-hydroxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-bromo-3-hydroxy-2-naphthoate

CAS RN

127338-44-7
Record name Ethyl 7-bromo-3-hydroxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 81 g (0.3 mol) of 7-bromo-3-hydroxy-2-naphthoic acid in 600 ml dried EtOH and 60 ml conc. sulfuric acid was heated at reflux for 16 hours. The mixture was cooled to room temperature and treated with water (4000 ml) and neutralised with NaHCO3. The solid was separated by filtration and dried in a drying chamber afforded 75.3 g (85%) of the titled compound.
Quantity
81 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
4000 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

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